3,7-Dimethyl-1,3,6-octanetriol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H22O3 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3,7-dimethyloctane-1,3,6-triol |
InChI |
InChI=1S/C10H22O3/c1-8(2)9(12)4-5-10(3,13)6-7-11/h8-9,11-13H,4-7H2,1-3H3 |
InChI Key |
VGIYYKBGYPJPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)(CCO)O)O |
Origin of Product |
United States |
Contextualization Within the Monoterpenoid and Polyol Chemical Space
3,7-Dimethyl-1,3,6-octanetriol is classified as an acyclic saturated monoterpenoid polyol. Its carbon skeleton is derived from the isoprene (B109036) rule, characteristic of terpenoids, but it lacks the double bonds typically found in common monoterpenes like geraniol (B1671447) or linalool (B1675412). ymdb.cahmdb.ca As a polyol, specifically a triol, it contains three hydroxyl (-OH) groups, which significantly influence its chemical and physical properties, such as polarity and solubility, compared to its non-hydroxylated parent alkane, 3,7-dimethyloctane.
The structure of this compound is distinguished by the specific placement of its three hydroxyl groups at positions 1, 3, and 6 of the eight-carbon chain. This arrangement differentiates it from its various constitutional isomers, such as 3,7-dimethyl-1,2,6-octanetriol and 3,7-dimethyl-1,6,7-octanetriol, where the hydroxyl groups are located at different positions. nih.govlookchem.com This specific constitution is a key determinant of its reactivity and potential stereochemical complexity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂O₃ | nih.gov |
| Molecular Weight | 190.28 g/mol | nih.gov |
| Classification | Acyclic Monoterpenoid, Polyol (Triol) | ymdb.camedchemexpress.com |
| Compound Name | Molecular Formula | Key Structural Features | Source |
|---|---|---|---|
| This compound | C₁₀H₂₂O₃ | Saturated acyclic triol; -OH at C1, C3, C6 | lookchem.com |
| 3,7-Dimethyl-1,6,7-octanetriol | C₁₀H₂₂O₃ | Saturated acyclic triol; -OH at C1, C6, C7 | nih.govtandfonline.com |
| 3,7-Dimethyl-1,2,6-octanetriol | C₁₀H₂₂O₃ | Saturated acyclic triol; -OH at C1, C2, C6 | lookchem.com |
| Linalool (3,7-Dimethyl-1,6-octadien-3-ol) | C₁₀H₁₈O | Unsaturated acyclic monoterpenol; -OH at C3 | ymdb.ca |
| Citronellol (B86348) (3,7-Dimethyl-6-octen-1-ol) | C₁₀H₂₀O | Unsaturated acyclic monoterpenol; -OH at C1 | chemicalbook.com |
| Geraniol (3,7-Dimethylocta-2,6-dien-1-ol) | C₁₀H₁₈O | Unsaturated acyclic monoterpenol; -OH at C1 | chemicalbook.com |
Significance in Natural Products Chemistry and Biocatalysis Research
While many monoterpenoids are abundant in nature, 3,7-Dimethyl-1,3,6-octanetriol is primarily recognized through its synthesis from naturally occurring precursors rather than direct isolation from natural sources. Research has shown its formation from the chemical transformation of geraniol (B1671447) and citral (B94496), which are common components of essential oils. lookchem.comresearchgate.netresearchgate.net
In the realm of biocatalysis, research has focused more on its isomer, 3,7-dimethyl-1,6,7-octanetriol. This isomer has been successfully produced via the microbial transformation of citronellol (B86348) and citronellal (B1669106) using the plant pathogenic fungus Glomerella cingulata as a biocatalyst. tandfonline.comresearchgate.nettandfonline.com This process highlights the utility of microorganisms in performing specific oxidation reactions on terpenoid skeletons. Although this research does not directly involve this compound, it underscores the potential for biocatalytic methods to generate diverse polyhydroxylated monoterpenoids.
Overview of Key Research Avenues for 3,7 Dimethyl 1,3,6 Octanetriol
Discovery and Characterization from Biological Sources
The origins of this compound are primarily linked to the metabolic activities of microorganisms. While it is not commonly found in nature, its formation is a result of specific enzymatic reactions on precursor molecules.
Identification in Microbial Transformation Products
The generation of this compound is principally understood through the biotransformation of other more common monoterpenes by various microorganisms. Fungi, in particular, possess diverse enzymatic systems capable of performing complex reactions like hydroxylations on terpene skeletons. mdpi.comnih.govfrontiersin.org
The biotransformation of monoterpene alcohols and aldehydes, such as linalool (B1675412), nerol, and citral, can yield a variety of oxygenated derivatives. mdpi.comtarbaweya.org Fungal genera like Aspergillus and Penicillium are known to transform these precursors. tarbaweya.org For instance, the microbial transformation of citronellol (B86348) is reported to produce the closely related compound 3,7-dimethyl-1,6,7-octanetriol. tarbaweya.org While direct microbial synthesis of this compound is not extensively documented, these related transformations suggest that specific fungal strains, likely possessing cytochrome P450 monooxygenases or other hydroxylating enzymes, could produce it from precursors like linalool under specific culture conditions. frontiersin.orgmdpi.com These reactions are a cornerstone of biotechnology, aiming to create novel compounds with potential applications in various industries. mdpi.com
Table 1: Examples of Fungal Genera Involved in Monoterpene Biotransformation
| Fungal Genus | Precursor Monoterpene(s) | Typical Products | Reference(s) |
| Aspergillus | Limonene, Nerol, Citral | Perillyl alcohol, α-Terpineol | tarbaweya.orgscielo.br |
| Penicillium | Limonene, Nerol, Citral | α-Terpineol | tarbaweya.orgscielo.br |
| Fusarium | Linalool, Limonene | 6-Methylhept-5-en-2-one, Perillyl alcohol | mdpi.comscielo.br |
| Botrytis | 6,7-Epoxygeraniol | Tetrahydrofuran derivatives | researchgate.net |
| Yarrowia | Limonene, 6,7-Epoxygeraniol | Perillic acid, Tetrahydrofuran derivatives | scielo.brresearchgate.net |
| Corynespora | α-Terpinene, γ-Terpinene | p-Menthane-diols | mdpi.com |
Occurrence in Plant Metabolomes
Despite the widespread occurrence of potential precursors in the plant kingdom, this compound has not been identified as a natural constituent within plant metabolomes. Its parent alcohol, linalool, is a major component of essential oils from over 200 plant species, including those from the Lamiaceae (mints), Lauraceae (laurel), and Rutaceae (citrus) families. foodb.ca Another related compound, the triene (Z)-3,7-dimethyl-1,3,6-octatriene (cis-β-ocimene), is also found naturally in chamomile, citrus fruits, and various herbs. fragranceconservatory.com
The absence of the triol in plant analyses suggests that while plants are prolific producers of the basic C10 monoterpene skeleton, the specific multi-step enzymatic hydroxylation required to form this compound does not typically occur or the product does not accumulate to detectable levels.
Advanced Isolation Techniques for this compound from Complex Mixtures
The isolation and purification of a polar, non-volatile compound like this compound from a complex matrix, such as a microbial culture broth or a synthetic reaction mixture, necessitates a multi-step approach combining extraction and chromatographic techniques.
Chromatographic Separation Strategies
Chromatography is the cornerstone for separating terpenoids. researchgate.net The choice between gas and liquid chromatography depends on the volatility and polarity of the target compound.
Gas Chromatography (GC): Due to their high volatility, many terpenoids are analyzed using GC, often coupled with a mass spectrometer (MS) for identification. acs.orgnih.gov For a poly-hydroxylated compound like this compound, which has lower volatility and higher polarity, specific conditions are required. The selection of the stationary phase in the GC column is critical. nuft.edu.ua A polar stationary phase, such as Carbowax 20M (a type of polyethylene (B3416737) glycol), is more effective at separating polar analytes like terpenoid alcohols than a non-polar phase like SE-30. nuft.edu.ua
High-Performance Liquid Chromatography (HPLC): HPLC is highly suitable for the analysis and purification of less volatile and more polar compounds. nih.gov Reversed-phase HPLC, using a C18 column, is a common method for separating hydroxylated monoterpenoids. koreascience.krjmb.or.kr The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape. koreascience.krjmb.or.kr
Table 2: Chromatographic Methods for Terpenoid Separation
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection Method | Application | Reference(s) |
| GC | Polar (e.g., Carbowax 20M) | Helium | Flame Ionization (FID), Mass Spectrometry (MS) | Analysis of polar terpenoids | acs.orgnuft.edu.ua |
| GC | Non-polar (e.g., SE-30, PDMS) | Helium | Flame Ionization (FID), Mass Spectrometry (MS) | General terpenoid analysis | nuft.edu.uacannabissciencetech.com |
| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile or Methanol Gradient | UV/VIS, Photodiode Array (PDA), Mass Spectrometry (MS) | Analysis & Purification of hydroxylated terpenoids | koreascience.krjmb.or.krchromatographyonline.com |
| Column | Silica (B1680970) Gel, Sephadex LH-20 | Hexane/Ethyl Acetate (B1210297), Hexane/CH2Cl2/MeOH | Fraction collection | Preparative purification | researchgate.net |
Enrichment and Purification Protocols
Before chromatographic analysis, a preliminary extraction and purification step is usually required to enrich the target compound and remove interfering substances.
Solvent Extraction: The initial recovery of terpenoids from a biological source (like a fungal culture broth or plant material) is often achieved through liquid-liquid extraction. nih.gov A solvent system is chosen based on the polarity of the target compound. For a triol, moderately polar solvents like ethyl acetate are effective at extracting the compound from an aqueous culture medium. For broader extractions from plant tissue, solvent mixtures like hexane:ethyl acetate are used. nih.gov
Solid-Phase Extraction (SPE): SPE is a modern and efficient technique for sample cleanup and concentration. scielo.br It involves passing the liquid sample through a cartridge containing a solid adsorbent. For a polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) can be used to retain the compound from an aqueous sample. Interfering salts and very polar impurities are washed away, after which the desired compound is eluted with a stronger organic solvent, such as methanol or acetonitrile. scielo.br This technique is valuable for preparing samples for HPLC or GC analysis.
Preparative Chromatography: For obtaining pure samples of the compound, preparative scale chromatography is used. This can involve column chromatography with stationary phases like silica gel or Sephadex. researchgate.net Fractions are collected and analyzed, and those containing the pure compound are combined. Preparative HPLC offers higher resolution for isolating the target compound from closely related isomers or impurities. nih.gov
Precursor Identification and Elucidation of Biotransformation Pathways
The formation of this compound primarily involves the biotransformation of the acyclic monoterpene alcohol, citronellol. nih.govtandfonline.com Various microorganisms are capable of metabolizing citronellol and related monoterpenes, leading to a variety of oxygenated products. researchgate.netmdpi.com
Microbial Transformation of Citronellol and Related Monoterpenes
The microbial transformation of citronellol can result in a diverse array of products. For instance, fungi like Penicillium species can convert citronellol into cis- and trans-rose oxides, 3,7-dimethyl-1,6-octadien-3-ol, and 6-methyl-5-hepten-2-ol. scielo.brscielo.br The biotransformation of citronellol often involves hydroxylation, which is the introduction of a hydroxyl group into the molecule. longdom.orglongdom.org In some cases, this can lead to the formation of diols and triols. nih.govtarbaweya.org
The biotransformation of related monoterpenes also provides insight into the metabolic capabilities of these microorganisms. For example, the transformation of citral by Penicillium species can yield geraniol and nerol. researchgate.netresearchgate.net These compounds share structural similarities with citronellol and their bioconversion pathways can involve similar enzymatic steps.
Role of Specific Fungal Species (e.g., Glomerella cingulata, Rhizopus oryzae, Penicillum sp., Cystoderma carcharias) in Bioconversion
Several fungal species have been identified as effective biocatalysts for the conversion of citronellol.
Glomerella cingulata : This plant pathogenic fungus is known to oxidize citronellol to produce 3,7-dimethyl-1,6,7-octanetriol. tandfonline.com Its metabolic activity has also been documented in the transformation of other monoterpenoids. researchgate.netscilit.com
Rhizopus oryzae : This fungus transforms (-)-citronellol (B1674659) into 7-hydroxy citronellol as the major product, along with several minor products like rose oxide and rose glycol. longdom.orglongdom.orgresearchgate.net The enzymatic system of R. oryzae is capable of various reactions including hydroxylation, hydration, and epoxidation. longdom.org
Penicillium sp. : Strains of Penicillium have been shown to convert citronellol into cis- and trans-rose oxides. scielo.braidic.it While not the primary producer of the triol, its ability to functionalize the citronellol backbone is significant.
Cystoderma carcharias : This basidiomycete is particularly notable for its ability to transform citronellol into 3,7-dimethyl-1,6,7-octanetriol as the main product. nih.govscielo.brscielo.org.mx An important intermediate in this biotransformation is 3,7-dimethyl-6,7-epoxy-1-octanol. nih.govscielo.br The process has been successfully scaled up in an aerated-membrane bioreactor, achieving significant product concentrations. nih.govscielo.org.mx
| Fungal Species | Precursor | Major Transformation Products | Key Intermediates | Reference |
| Glomerella cingulata | Citronellol | 3,7-Dimethyl-1,6,7-octanetriol | Not specified | tandfonline.com |
| Rhizopus oryzae | (-)-Citronellol | 7-hydroxy citronellol | Not specified | longdom.orglongdom.org |
| Penicillium sp. | Citronellol | cis- and trans-rose oxides | Not specified | scielo.braidic.it |
| Cystoderma carcharias | Citronellol | 3,7-Dimethyl-1,6,7-octanetriol | 3,7-Dimethyl-6,7-epoxy-1-octanol | nih.govscielo.br |
Enzymology of this compound Formation
The biosynthesis of this compound is dependent on the action of specific enzymes that catalyze the oxidation and hydration of the precursor molecule.
Characterization of Key Oxidoreductases and Hydrolases
The initial steps in the microbial transformation of monoterpenes like citronellol often involve oxidoreductases, particularly cytochrome P450 monooxygenases. scielo.brnih.gov These enzymes are responsible for the initial oxyfunctionalization of the terpene. scielo.br In the case of Cystoderma carcharias, the formation of the main products was significantly inhibited by cytochrome monooxygenase inhibitors, suggesting the involvement of these enzymes. nih.gov Following the initial oxidation, hydrolases may play a role in subsequent steps, such as the hydrolysis of epoxide intermediates. scielo.br For example, the conversion of 3,7-dimethyl-6,7-epoxy-1-octanol to 3,7-dimethyl-1,6,7-octanetriol likely involves an epoxide hydrolase. nih.govscielo.br
Stereochemical Control in Enzymatic Transformations
Enzymatic reactions are known for their high stereoselectivity, and this is also observed in the biotransformation of monoterpenes. While specific details on the stereochemical control in the formation of this compound are not extensively documented in the provided search results, the bioconversion of citronellol by some fungi is known to be enantioselective. For instance, the conversion of (R)-(+)- and (S)-(-)-citronellol by Aspergillus niger and Penicillium roqueforti leads to the formation of chiral cis- and trans-rose oxides with a high cis/trans ratio, indicating enantioselective conversion. nih.gov This suggests that the enzymes involved have a preference for one enantiomer of the substrate and can control the stereochemistry of the products.
Metabolic Flux Analysis and Pathway Engineering for Enhanced Production
Currently, there is limited specific information available in the provided search results regarding metabolic flux analysis and pathway engineering explicitly for enhancing the production of this compound. However, general principles of metabolic engineering are applicable. By identifying the rate-limiting steps in the biosynthetic pathway and overexpressing the genes encoding the key enzymes, such as the specific cytochrome P450 monooxygenases and epoxide hydrolases, it may be possible to increase the yield of the desired triol. Furthermore, optimizing fermentation conditions, such as using specialized bioreactors like the aerated-membrane bioreactor employed for Cystoderma carcharias, can significantly improve production rates and final product concentrations. nih.govscielo.org.mx
Synthetic Methodologies for 3,7 Dimethyl 1,3,6 Octanetriol and Its Stereoisomers
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the high selectivity of biological catalysts (enzymes) in combination with traditional chemical reactions to construct complex molecules. This hybrid approach is particularly advantageous for producing specific stereoisomers of polyhydroxylated compounds like 3,7-dimethyl-1,3,6-octanetriol, where controlling the spatial arrangement of hydroxyl groups is crucial.
Integration of Biocatalytic Steps in Synthetic Routes
The integration of biocatalysis into a synthetic pathway to this compound typically involves using enzymes to perform challenging transformations that are difficult to achieve with conventional chemical reagents. A common strategy involves the enzymatic hydroxylation of a terpene precursor. Enzymes, particularly from the cytochrome P450 monooxygenase (P450) family, are well-suited for this role. nih.gov
A hypothetical chemoenzymatic route could begin with a readily available terpene, such as geraniol (B1671447) or linalool (B1675412). This starting material might first undergo chemical modifications to protect existing functional groups or to introduce a new functionality. The key biocatalytic step would then be the introduction of one or more hydroxyl groups at specific, non-activated C-H bonds. nih.gov For instance, an engineered P450 enzyme could be used to hydroxylate a geraniol derivative at the C-6 position. Following the enzymatic step, further chemical reactions, such as deprotection and reduction or another hydroxylation step (e.g., hydroboration-oxidation of a remaining double bond), would complete the synthesis of the target triol. This modular approach allows for the synthesis of various terpene analogues and natural products. nih.gov
Regioselective and Stereoselective Biotransformations
The primary advantage of using enzymes in the synthesis of octanetriol scaffolds is their exceptional selectivity. Biotransformations catalyzed by enzymes can proceed with high regioselectivity (controlling which position on the molecule reacts) and stereoselectivity (controlling the 3D orientation of the new functional group).
Microbial P450 enzymes are particularly effective at the regio- and stereoselective oxyfunctionalization of terpenes and terpenoids, which is often a challenging task for synthetic chemistry. researchgate.net These enzymes can introduce an oxygen atom from molecular oxygen into non-activated C-H bonds, a unique and powerful transformation. nih.gov For example, different P450 enzymes can hydroxylate the same terpene substrate at different positions, leading to a variety of hydroxylated products. Furthermore, this hydroxylation occurs with a high degree of stereocontrol, yielding a specific enantiomer or diastereomer. Researchers can screen libraries of natural P450s or use protein engineering to evolve mutant enzymes with tailored selectivity and enhanced activity for a specific terpene substrate, thereby enabling the synthesis of a desired stereoisomer of this compound. nih.gov
| Enzyme Class | Transformation Type | Key Features | Relevant Substrates |
| Cytochrome P450s | Monooxygenation (Hydroxylation) | High regio- and stereoselectivity; inserts oxygen at non-activated C-H bonds. nih.govresearchgate.net | Terpenes (e.g., limonene, ionones), terpenoids. nih.gov |
| Terpene Synthases | Cyclization / Rearrangement | Catalyze complex carbocation cascades to form diverse terpene skeletons. nih.gov | Acyclic isoprenyl diphosphates (e.g., FDP, GGDP). nih.gov |
| Lipases | Transesterification | Can be used for kinetic resolution of racemic alcohols or selective acylation. | Alcohols, Esters. |
Chemical Synthesis Strategies for Octanetriol Scaffolds
Purely chemical methods provide versatile and scalable routes to octanetriol scaffolds. These strategies rely on well-established reactions to control the installation of hydroxyl groups onto a terpenoid backbone.
Hydroboration-Oxidation of Terpenoid Precursors (e.g., Geraniol, Citral) to Related Triols
Hydroboration-oxidation is a powerful two-step reaction in organic synthesis used to convert alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. This method is highly applicable to the synthesis of triols from unsaturated terpenoid precursors like geraniol and citral (B94496).
The reaction involves the addition of a borane (B79455) reagent (such as borane-tetrahydrofuran complex, BH₃·THF) across the carbon-carbon double bonds of the precursor. The boron atom adds to the less substituted carbon of the double bond. In the subsequent oxidation step, typically performed with hydrogen peroxide (H₂O₂) and a base (like NaOH), the boron is replaced by a hydroxyl group.
When applied to a diene like geraniol, hydroboration can occur at both double bonds. Research has shown that the reaction of geraniol or citral with borane in THF, followed by oxidation, yields a mixture of triols, including 3,7-dimethyl-1,2,6-octanetriol. researchgate.net This demonstrates the viability of the method for creating acyclic terpene triols, although controlling the reaction to selectively hydroxylate one double bond over another can require the use of protecting groups or sterically hindered borane reagents.
| Precursor | Reagent | Key Product(s) | Reference |
| Geraniol or Citral | Borane in THF, then H₂O₂/NaOH | Mixture including 3,7-dimethyl-1,2,6-octanetriol | researchgate.net |
| Linalool | Disiamylborane, then H₂O₂/NaOH | 3,7-Dimethyl-6-octen-1,3-diol | researchgate.net |
Multi-step Reaction Sequences for Functional Group Interconversion
The synthesis of a specific isomer of this compound often requires a multi-step sequence of reactions to precisely install the three hydroxyl groups with the correct stereochemistry. Such sequences involve a series of functional group interconversions, building complexity from a simpler starting material.
For example, a synthesis could start from cis-geraniol. A potential sequence might involve:
Selective Epoxidation: Using a reagent like m-chloroperoxybenzoic acid (m-CPBA) to selectively epoxidize one of the double bonds (e.g., the C6-C7 double bond).
Epoxide Opening: Nucleophilic ring-opening of the epoxide with water or a hydroxide source to create a diol. This step often proceeds with anti-stereoselectivity.
Hydroxylation of the Remaining Alkene: The remaining C2-C3 double bond could then be hydroxylated using a method like hydroboration-oxidation or dihydroxylation.
Protection/Deprotection: Throughout the synthesis, it may be necessary to protect the existing primary alcohol of geraniol as an ether or ester to prevent it from interfering with subsequent reactions, followed by a final deprotection step.
A multi-step synthesis of related natural products, 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide and its corresponding diene, was achieved from cis-geraniol in five steps, including multiple oxidation and cyclization reactions, highlighting the utility of such sequences. researchgate.net
Use of Organometallic Reagents in Triol Synthesis
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orglibretexts.org They are instrumental in synthesizing alcohols by reacting with carbonyl compounds (aldehydes and ketones).
This strategy can be applied to the synthesis of the this compound scaffold. A synthetic plan could involve retrosynthetically disconnecting the molecule to identify a suitable carbonyl-containing precursor. For instance, the C1-C2 bond could be formed by reacting a Grignard reagent with formaldehyde. A more complex approach might involve:
Starting with a precursor containing a ketone or aldehyde, for example, a derivative of citronellal (B1669106).
Reacting this carbonyl compound with an appropriate organometallic reagent, such as methylmagnesium bromide (CH₃MgBr), to install a methyl group and a tertiary alcohol at the C-3 position.
The remaining functional groups and hydroxyls would be introduced in subsequent steps using methods described previously, such as the hydroxylation of alkene moieties.
The synthesis of various secondary and tertiary terpene alcohols has been successfully demonstrated using Grignard reagents like allyl magnesium chloride in reaction with different carbonyl compounds, achieving high product yields. researchgate.net This underscores the effectiveness of organometallic reagents in constructing the hydroxyl-bearing stereocenters found in complex polyols.
Stereocontrolled Synthesis of Specific this compound Stereoisomers
The controlled synthesis of specific stereoisomers of this compound is crucial for studying their individual biological activities and sensory properties. The two main approaches to achieve this are chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, and asymmetric catalysis, which employs chiral catalysts to induce stereoselectivity in a reaction.
Chiral pool synthesis is a strategy that commences with a readily available enantiopure natural product, such as an amino acid, sugar, or terpene, which already contains one or more of the desired stereocenters. This approach is advantageous as it avoids the need for a resolution step or an asymmetric induction step for the pre-existing stereocenters.
A relevant example of this approach is the synthesis of stereoisomers of 3,7-dimethylocta-1,7-diene-3,6-diol, a closely related precursor, from the chiral starting material geraniol. This synthesis involves the key step of a stereoselective rearrangement of a chiral 2,3-epoxy alcohol. The synthesis of (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol has been achieved through this method rsc.org. The general principle of this transformation can be extrapolated to the synthesis of the target octanetriol. The diene can be subsequently dihydroxylated to yield the desired triol. The stereochemistry of the final product is dictated by the stereochemistry of the starting chiral epoxide and the nature of the subsequent transformations.
Table 1: Key Reactions in a Representative Chiral Pool Synthesis
| Step | Reaction | Reagents | Purpose |
| 1 | Epoxidation | m-CPBA | Creation of a chiral epoxide from a chiral alkene |
| 2 | Rearrangement | Ph₃P, pyridine, I₂, H₂O | Stereospecific opening of the epoxide to form a diol |
| 3 | Dihydroxylation | OsO₄, NMO | Conversion of the remaining double bond to a diol, yielding the triol |
This table is a generalized representation based on established synthetic routes for similar compounds.
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. A prominent example of this strategy is the Sharpless asymmetric dihydroxylation, which is widely used to introduce two adjacent hydroxyl groups with a specific stereochemistry across a double bond.
While a direct synthesis of this compound using this method is not extensively documented in readily available literature, the asymmetric synthesis of other monoterpene triols, such as trans-p-menth-3-ene-1,2,8-triol, provides a clear blueprint for its potential application nih.govoup.comoup.comtandfonline.com. In these syntheses, a prochiral olefin is subjected to dihydroxylation using either AD-mix-α or AD-mix-β, which contain the chiral ligand and the oxidizing agent, to yield the corresponding chiral diols with high enantioselectivity.
For the synthesis of a specific stereoisomer of this compound, a suitable precursor with a double bond at the desired position would be required. For instance, starting with a precursor like 3,7-dimethyl-1,6-octadiene, a chemo- and stereoselective dihydroxylation of one of the double bonds could be achieved. The choice of AD-mix would determine the facial selectivity of the dihydroxylation and thus the stereochemistry of the resulting diol. Subsequent transformations would then be carried out to introduce the third hydroxyl group.
Table 2: Representative Sharpless Asymmetric Dihydroxylation Conditions
| Substrate | Reagent | Product | Yield | Enantiomeric Excess (ee) |
| Prochiral Alkene | AD-mix-α | (R,R)-diol | High | >90% |
| Prochiral Alkene | AD-mix-β | (S,S)-diol | High | >90% |
This data is generalized from typical Sharpless asymmetric dihydroxylation reactions and illustrates the expected outcomes.
The enantiomeric purity of the products from these reactions is typically high, and the specific stereoisomer obtained can be reliably predicted based on the chiral ligand used in the AD-mix. This methodology offers a flexible and efficient route to various stereoisomers of this compound.
Advanced Analytical and Spectroscopic Characterization of 3,7 Dimethyl 1,3,6 Octanetriol
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3,7-Dimethyl-1,3,6-octanetriol, providing its exact molecular weight and, consequently, its elemental composition. The molecular formula of this compound is C10H22O3, corresponding to a monoisotopic mass of 190.15689 Da. nih.gov HRMS analysis confirms this with high accuracy, distinguishing it from other compounds with the same nominal mass.
Electron Ionization (EI) is a common method used in conjunction with mass spectrometry. In the mass spectrum of a related compound, 3,7-dimethyl-1,2,3-octanetriol, prominent peaks are observed at m/z 69, which is often the base peak, along with other significant fragments. massbank.eu Analysis of the fragmentation patterns provides further structural information. For instance, the fragmentation of this compound would be expected to show characteristic losses of water molecules from the alcohol groups and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound, enabling the determination of the carbon skeleton and the relative stereochemistry of its chiral centers.
The ¹³C NMR spectrum provides information on the ten distinct carbon environments within the molecule. Based on related structures, the carbon atoms bearing the hydroxyl groups (C-1, C-3, and C-6) would resonate in the downfield region typical for oxygenated carbons. The methyl carbons would appear in the upfield region. While specific shifts for this compound are not detailed, analysis of similar structures provides expected ranges.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data from analogous compounds. Actual chemical shifts may vary.)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~3.6 (m) | ~62 |
| 2 | ~1.6 (m) | ~42 |
| 3 | - | ~73 |
| 4 | ~1.5 (m) | ~28 |
| 5 | ~1.4 (m) | ~38 |
| 6 | ~3.8 (m) | ~70 |
| 7 | ~1.7 (m) | ~30 |
| 8 | ~0.9 (d) | ~23 |
| 9 (3-CH₃) | ~1.2 (s) | ~25 |
| 10 (7-CH₃) | ~0.9 (d) | ~18 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the carbon backbone from C-1 to C-8. For example, the protons at C-1 would show a correlation to the protons at C-2, which in turn would correlate with the protons at C-4 (as C-3 has no protons), and so on.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edu This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is crucial for connecting the different spin systems identified in the COSY spectrum and for placing the quaternary carbon (C-3) and the methyl groups. For instance, the proton signal of the methyl group at C-3 would show correlations to C-2, C-3, and C-4 in the HMBC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For a related compound, a NOESY correlation between H-7 and H-3 was used to confirm that the protons on these chiral carbons are on the same side of the molecule. researchgate.net Similar NOESY correlations in this compound would be key to assigning the relative configurations of its stereocenters.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy provides confirmation of the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the three hydroxyl groups. lookchem.com Stronger O-H bands compared to C-H stretching bands are a noted feature. lookchem.com The spectrum would also show C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1200-1000 cm⁻¹ region. lookchem.com
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. While specific Raman data for this compound is scarce, the C-C backbone and C-H bonds would be expected to produce characteristic signals.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 2980-2850 | C-H stretch | Alkane |
| 1470-1450 | C-H bend | Alkane |
| 1200-1000 | C-O stretch | Alcohol |
Chiroptical Methods for Absolute Configuration Determination
As this compound is a chiral molecule, chiroptical methods are employed to determine its absolute configuration.
Optical rotation measures the rotation of plane-polarized light by a chiral compound. The direction and magnitude of the rotation are specific to the enantiomer and can be used to distinguish between different stereoisomers. For example, a diastereomerically pure sample of (3S,4S,6R)-2,7-Dimethyl-3,4,6-octanetriol was found to have a specific rotation of [α]D = +11.9 (c 1.3, CHCl3). ub.edu The measurement of the optical rotation of a pure enantiomer of this compound would be a critical step in assigning its absolute configuration, often in combination with stereoselective synthesis or other advanced techniques.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical elucidation of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength. For a molecule like this compound, which possesses multiple stereocenters (at C-3, C-6, and C-7), determining the absolute configuration of each center is a significant analytical challenge. The inherent conformational flexibility of this acyclic triol further complicates the analysis.
Since unconjugated aliphatic alcohols are weak chromophores that absorb in the far-UV region (below 200 nm), they typically exhibit very weak or undetectable Cotton effects in standard ECD spectroscopy. nih.gov Consequently, direct ECD analysis of this compound is generally not feasible. To overcome this limitation, a common and effective strategy involves chemical derivatization to introduce strong chromophores into the molecule. researchgate.net
One of the most reliable approaches for determining the absolute configuration of polyols is the Exciton (B1674681) Chirality Method (ECM) applied to derivatized forms of the molecule. researchgate.netnih.gov This non-empirical method is based on the through-space interaction between the electric transition dipole moments of two or more chromophores. This interaction results in a characteristic split ECD signal, known as an exciton couplet, where two Cotton effects of opposite sign and similar intensity appear. The sign of this couplet (positive for a positive first Cotton effect and negative for a negative one) is directly related to the helicity, or spatial orientation, of the interacting chromophores. nih.gov
For an acyclic 1,3-diol system, such as the one present between C-1 and C-3 or a related 1,3-diol system in this compound, derivatization of the hydroxyl groups with suitable chromophoric acyl groups (e.g., benzoates, p-bromobenzoates, or cinnamates) is performed. The resulting bis-chromophoric system allows for the application of the exciton chirality rule.
The determination of the absolute configuration of flexible molecules like this compound typically involves a combined approach of experimental ECD measurements of a suitable derivative and quantum chemical calculations. rsc.orgmdpi.com The process involves:
A thorough conformational search for the possible stereoisomers of the derivatized molecule.
Calculation of the theoretical ECD spectra for the most stable conformers using Time-Dependent Density Functional Theory (TD-DFT). frontiersin.org
Generation of a Boltzmann-averaged theoretical ECD spectrum for each stereoisomer.
Comparison of the theoretical spectra with the experimental ECD spectrum to assign the absolute configuration. mdpi.comhebmu.edu.cn
For a molecule with multiple hydroxyl groups like a triol, selective derivatization or the use of specific chiroptical probes can be employed to determine the configuration of different stereogenic centers. acs.orgacs.org For instance, forming a cyclic derivative like a biphenyl (B1667301) dioxolane can constrain the conformation and provide a robust chromophore for analysis. nih.govacs.org
To illustrate the application of the exciton chirality method, consider a hypothetical scenario where the 1,3-diol moiety of a stereoisomer of this compound is derivatized to form a dibenzoate. The observed ECD spectrum would be analyzed as follows:
| Parameter | Description |
| Method | Exciton Chirality Method (ECM) on a Dibenzoate Derivative |
| Chromophore | Benzoate (B1203000) (π → π* transition around 230 nm) |
| Observed Data | A hypothetical ECD spectrum shows a positive Cotton effect at a longer wavelength followed by a negative Cotton effect at a shorter wavelength (a positive exciton couplet). |
| Interpretation | A positive exciton couplet indicates a positive helicity (a clockwise spatial arrangement) of the two benzoate chromophores. |
| Conclusion | This positive helicity is then correlated to a specific absolute configuration at the C-1 and C-3 positions based on conformational analysis of the dibenzoate derivative. |
The following table presents hypothetical ECD data for a derivatized stereoisomer of this compound, demonstrating how the sign of the exciton couplet can be used to infer stereochemistry.
Interactive Data Table: Hypothetical ECD Data for a Dibenzoate Derivative of a this compound Stereoisomer
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Cotton Effect Sign | Interpretation |
| 238 | +15.2 | Positive | First band of the exciton couplet |
| 225 | -12.8 | Negative | Second band of the exciton couplet |
| Resulting Helicity | Positive Exciton Couplet |
This comprehensive approach, integrating chemical derivatization, experimental ECD measurement, and theoretical calculations, provides a reliable pathway for the unambiguous assignment of the absolute configuration of complex, flexible acyclic molecules such as this compound. unibs.it
Biological and Ecological Significance of 3,7 Dimethyl 1,3,6 Octanetriol Excluding Human Clinical Applications
Role as a Metabolite in Fungi and Other Microorganisms
3,7-Dimethyl-1,3,6-octanetriol is a recognized metabolite in various fungi and microorganisms, primarily formed through the biotransformation of other terpenoid compounds. Terpenoids, which are a large and diverse class of naturally occurring organic compounds, can be modified by microbial enzymes, leading to the formation of new, often more functionalized molecules. nih.govresearchgate.net This process of biotransformation is a key area of interest in biotechnology as it can yield novel compounds with potential applications in various industries. researchgate.net
Fungal species, in particular, have demonstrated the ability to hydroxylate acyclic monoterpenoids. For instance, the plant pathogenic fungus Glomerella cingulata has been shown to convert citronellol (B86348) into 3,7-dimethyl-1,6,7-octanetriol through microbial oxidation. tandfonline.comtandfonline.comresearchgate.net This transformation involves the regioselective oxidation at a remote double bond of the parent compound. tandfonline.com Similarly, the basidiomycete Cystoderma carcharias transforms citronellol, yielding 3,7-dimethyl-1,6,7-octanetriol as a principal product. unam.mxresearchgate.netuni-hannover.de Research has also documented the biotransformation of citronellol by Penicillium sp., resulting in 3,7-dimethyl-1,6,7-octanetriol as the main product. scielo.br
These microbial transformations are significant as they represent the metabolic pathways through which microorganisms process and alter chemical compounds in their environment. The enzymes involved, such as cytochrome P450 monooxygenases, play a crucial role in these conversions. uni-hannover.defrontiersin.org The study of these metabolic processes provides insight into the biochemical capabilities of microorganisms and their potential for producing valuable chemicals. nih.govtandfonline.com
Table 1: Microbial Transformation of Terpenoids to this compound
| Precursor Compound | Transforming Microorganism | Key Product | Reference |
|---|---|---|---|
| Citronellol | Glomerella cingulata | 3,7-dimethyl-1,6,7-octanetriol | tandfonline.comtandfonline.comresearchgate.net |
| Citronellol | Cystoderma carcharias | 3,7-dimethyl-1,6,7-octanetriol | unam.mxresearchgate.netuni-hannover.de |
| Citronellol | Penicillium sp. | 3,7-dimethyl-1,6,7-octanetriol | scielo.br |
Potential as a Signaling Molecule in Inter-species Interactions
While direct evidence for this compound as a signaling molecule is limited, related terpenoid compounds play crucial roles in chemical communication between organisms. For example, the volatile homoterpene (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is released by plants in response to herbivore damage and acts as a signal to attract natural predators of the herbivores. This suggests that structurally similar compounds, including hydroxylated forms like this compound, could potentially have roles in such ecological interactions.
Terpenoids are well-established as vital for ecological communications. oup.com They can act as attractants, repellents, or deterrents, influencing the behavior of insects and other organisms. The structural diversity of terpenoids allows for a wide range of biological activities and signaling functions. researchgate.net Given that microbial transformation can alter the structure and properties of terpenoids, it is plausible that metabolites like this compound could be involved in mediating interactions between the producing microorganism and other species in its environment, although specific research in this area is needed.
Biosynthetic Intermediate for Complex Natural Products
This compound and similar polyhydroxylated acyclic terpenoids can serve as valuable chiral precursors for the synthesis of more complex natural products. For example, optically active 3,7-dimethyl-1,6,7-octanetriol is considered a potential synthetic precursor for irregular acyclic terpenoids, such as components of insect pheromones. tandfonline.com
The process of microbial biotransformation is a powerful tool for generating these types of chiral building blocks. researchgate.net The enzymatic reactions involved often exhibit high stereo- and regioselectivity, which is difficult to achieve through traditional chemical synthesis. frontiersin.org For instance, the hydroboration-oxidation of terpenoids like geraniol (B1671447) can yield a mixture of triols, including 3,7-dimethyl-1,2,6-octanetriol, demonstrating a synthetic pathway to these types of polyhydroxylated compounds. researchgate.net These intermediates can then be utilized in the synthesis of a variety of bioactive molecules.
Ecological Fate and Biotransformation in Environmental Systems
The fate of terpenoids in the environment is largely governed by microbial activity. nih.gov Microorganisms in soil and water possess the metabolic machinery to degrade and transform these compounds. frontiersin.org
Microbial Degradation Pathways
Microbial degradation of terpenoids often involves oxidation reactions, such as hydroxylation, which is a key step in the formation of this compound from precursors like citronellol. nih.govtandfonline.com Fungi and bacteria utilize enzymes like cytochrome P450 monooxygenases to introduce hydroxyl groups into the terpenoid skeleton, increasing their water solubility and facilitating further degradation. uni-hannover.defrontiersin.org These pathways are part of the broader carbon cycle, where complex organic molecules are broken down into simpler compounds. The specific pathways for the complete mineralization of this compound are not extensively detailed in the available literature, but the initial steps involving the oxidation of related monoterpenes are well-documented. wisdomlib.org
Future Research Directions and Potential Academic Applications of 3,7 Dimethyl 1,3,6 Octanetriol
Exploration of Novel Biocatalytic Systems for Triol Production
The sustainable production of 3,7-dimethyl-1,3,6-octanetriol and its isomers is a key area of research, with a strong focus on biocatalysis. Current investigations have demonstrated the feasibility of microbial transformations to yield these triols. For instance, the biotransformation of citronellol (B86348) using the basidiomycete fungus Cystoderma carcharias has been shown to produce 3,7-dimethyl-1,6,7-octanetriol. scielo.br In this process, a cytochrome P-450 monooxygenase is suggested to be involved in the initial oxyfunctionalization step. scielo.br
Future research will likely delve into the discovery and engineering of novel enzymes and microbial hosts for more efficient and selective production. Key areas of exploration include:
Enzyme Discovery: Prospecting for novel cytochrome P450 monooxygenases (CYPs), dioxygenases, and hydratases from diverse microbial sources with specific activity towards terpene precursors like linalool (B1675412), geraniol (B1671447), and citronellol. nih.govnih.gov The functionalization of such precursors at specific carbon atoms is a hallmark of P450 enzymes. nih.govuni-muenchen.de
Enzyme Engineering: Utilizing techniques like directed evolution and rational design to enhance the activity, selectivity, and stability of known terpene-hydroxylating enzymes. researchgate.net This could lead to biocatalysts that can precisely control the stereochemistry of the hydroxyl groups in the final triol product.
A comparative look at different biocatalytic systems highlights the potential for significant improvements in production metrics.
| Biocatalytic System | Precursor | Key Enzymes | Potential Advantages |
| Cystoderma carcharias | Citronellol | Cytochrome P450 | Demonstrated production of 3,7-dimethyl-1,6,7-octanetriol |
| Engineered E. coli | Linalool/Geraniol | Engineered CYPs, Hydratases | High growth rate, well-established genetic tools |
| Engineered S. cerevisiae | Sugars (de novo) | Terpene synthases, CYPs | Consolidated bioprocessing, GRAS status |
Development of Advanced Synthetic Strategies for Complex Octanetriol Derivatives
The chemical synthesis of this compound and its derivatives presents opportunities for the development of novel synthetic methodologies. The presence of multiple hydroxyl groups and chiral centers requires highly selective and efficient reactions. Future research in this area will likely focus on:
Stereoselective Synthesis: The development of new catalytic methods for the stereocontrolled introduction of hydroxyl groups onto an acyclic terpene backbone. This could involve asymmetric dihydroxylation, epoxidation followed by regioselective ring-opening, or substrate-controlled approaches. researchgate.netresearchgate.net
Protecting Group Strategies: Designing efficient strategies for the selective protection and deprotection of the different hydroxyl groups to allow for the synthesis of complex derivatives with tailored functionalities.
Flow Chemistry: Utilizing microreactor technology for the safe and efficient execution of potentially hazardous reactions, such as oxidations or reactions involving unstable intermediates. This can also allow for precise control over reaction parameters, leading to higher yields and selectivities.
Application as a Chiral Building Block in Stereoselective Synthesis
The inherent chirality of this compound makes it an attractive chiral building block, or synthon, for the total synthesis of complex natural products and other biologically active molecules. nih.gov The multiple stereocenters and functional handles (hydroxyl groups) can be strategically utilized to construct intricate molecular architectures.
Future applications in this domain may include:
Natural Product Synthesis: Employing enantiomerically pure forms of the triol as starting materials for the synthesis of polyhydroxylated natural products, such as certain macrolides, polyethers, or other terpenes. nih.gov
Fragment-Based Drug Discovery: Using the triol as a scaffold to generate libraries of diverse small molecules for screening against various biological targets. The three-dimensional arrangement of its hydroxyl groups provides a unique starting point for creating molecules with defined spatial orientations.
Synthesis of Chiral Ligands: The diol or triol functionalities could be incorporated into the structure of new chiral ligands for asymmetric catalysis.
The stereoselective synthesis of related polyhydroxylated terpenes, such as (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, has already been demonstrated, underscoring the feasibility of using such compounds as chiral synthons. nih.gov
Computational Chemistry Studies on Conformation and Reactivity
Computational chemistry offers powerful tools to understand the structure, properties, and reactivity of molecules like this compound at an atomic level. acs.org Future computational studies are expected to provide valuable insights into:
Conformational Analysis: Utilizing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to explore the conformational landscape of the triol. mdpi.comresearchgate.netnih.gov Understanding the preferred conformations is crucial for predicting its reactivity and biological activity. For flexible acyclic molecules, a thorough conformational search is essential for accurate predictions. mdpi.com
Reactivity Prediction: Employing DFT calculations to investigate the reactivity of the different hydroxyl groups and the carbon backbone. dergipark.org.trscielo.brnih.gov This can help in designing selective chemical transformations and understanding enzymatic reaction mechanisms. For instance, calculating bond dissociation energies can predict the most likely sites for radical abstraction. scielo.br
Enzyme-Substrate Interactions: Using molecular docking and MD simulations to model the binding of this compound and its precursors within the active sites of enzymes. researchgate.netmdpi.com This can aid in explaining the regio- and stereoselectivity of biocatalytic reactions and guide protein engineering efforts. researchgate.net
| Computational Method | Application for this compound | Expected Insights |
| Density Functional Theory (DFT) | Conformational analysis, calculation of reaction energies | Preferred 3D structures, prediction of reactivity and spectral properties |
| Molecular Dynamics (MD) | Simulation of the molecule in solution or in an enzyme active site | Dynamic behavior, solvent effects, binding modes |
| Molecular Docking | Predicting the binding pose in an enzyme active site | Identification of key interactions for catalysis and selectivity |
Integration into Synthetic Biology Platforms for Sustainable Chemical Production
Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. nih.govbohrium.comscispace.comoup.com The biosynthesis of this compound can be integrated into such platforms for sustainable and efficient production from renewable feedstocks. Future research in this area will likely involve:
Metabolic Engineering: Engineering the central carbon metabolism of microbial hosts to increase the flux towards the isoprenoid pathway precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comd-nb.infoucanr.edugoogle.comunimi.it This is a common strategy to enhance the production of all terpenoids. nih.govscispace.commdpi.com
Pathway Reconstruction: Assembling the complete biosynthetic pathway for this compound in a heterologous host by combining genes from different organisms. nih.govbohrium.com This could involve a terpene synthase to produce a precursor like linalool, followed by one or more engineered cytochrome P450s for the hydroxylation steps. mdpi.com
Biosensor Development: Creating genetically encoded biosensors that can detect the intracellular concentration of the target triol or its precursors. These biosensors can then be used for high-throughput screening of mutant libraries to identify strains with improved production.
The modular nature of isoprenoid biosynthesis makes it particularly amenable to synthetic biology approaches, paving the way for the production of not only this compound but also a wide range of novel, "unnatural" derivatives with potentially valuable properties. nih.govscispace.com
Q & A
Q. What synthetic methodologies are currently available for 3,7-dimethyl-1,3,6-octanetriol, and how do their yields and stereochemical outcomes compare?
The synthesis of this compound has been achieved via hydroboration-oxidation of citral (geraniol or citronellol derivatives). For example, hydroboration of citral with borane in THF followed by oxidation yields this compound, though stereochemical impurities (~30% 1,3,6-triol) may arise during alkylborane distillation . Alternative methods include biotransformation using basidiomycetes (e.g., Cystoderma carcharias), which converts citronellol into triols via epoxidation intermediates .
Q. Key Table: Synthetic Methods Comparison
Q. How can researchers characterize and differentiate this compound from structurally similar triols using spectroscopic techniques?
- GC-MS : Use retention indices and fragmentation patterns. For instance, (E)-3,7-dimethyl-1,3,6-octatriene (a related compound) shows distinct fragmentation at m/z 136 (molecular ion) and 93 (base peak) .
- NMR : Key signals include hydroxyl proton resonances (δ 1.5–2.0 ppm, broad) and methyl group splitting patterns (e.g., δ 0.8–1.2 ppm for C7 methyl) .
- IR : Hydroxyl stretching vibrations (~3300 cm⁻¹) and C-O bonds (~1050–1100 cm⁻¹) confirm polyol functionality .
Advanced Research Questions
Q. What challenges arise in resolving stereochemical ambiguities in this compound synthesis, and how can they be addressed?
Stereochemical impurities often result from epoxide ring-opening during biotransformation or regioselectivity issues in hydroboration. Strategies include:
Q. How do contradictory data on the compound’s physical properties (e.g., boiling point, solubility) in literature affect experimental design?
Discrepancies in reported values (e.g., boiling points ranging from 160–180°C) may arise from varying purity or isomer ratios. Mitigation strategies:
Q. Table: Physical Property Data from Key Sources
| Property | Reported Value | Source | Notes |
|---|---|---|---|
| Boiling Point (°C) | 162–163 | Hydroboration-derived | |
| Density (g/cm³) | 1.148 | Saturated analog (octanol) | |
| Solubility in Ethanol | High | Structural analogs |
Q. What are the implications of this compound’s reactivity in oxidation or esterification reactions for derivative synthesis?
The triol’s primary and secondary hydroxyl groups exhibit differential reactivity:
- Selective oxidation : Primary -OH groups can be oxidized to aldehydes using TEMPO/NaClO, while secondary -OH groups remain intact .
- Esterification : Acetylation with acetic anhydride preferentially targets primary -OH groups, enabling controlled derivatization for fragrance or polymer applications .
Methodological Guidance
Q. How should researchers handle safety and stability concerns during laboratory-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
